![molecular formula C42H76NO8P B15074445 2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B15074445.png)
2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17:0-20:4 PE, also known as 1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine, is a phospholipid compound. It is commonly used in lipidomics and metabolomics research due to its unique structural properties. This compound is typically provided in a methanol solution for ease of handling and application in various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17:0-20:4 PE involves the esterification of glycerol with heptadecanoic acid and eicosatetraenoic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature of around 60-80°C and continuous stirring for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of 17:0-20:4 PE follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure controls. The purification of the final product is achieved through techniques such as column chromatography and recrystallization to ensure high purity and yield .
化学反応の分析
Types of Reactions
17:0-20:4 PE can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated bonds of the eicosatetraenoic acid moiety.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Produces epoxides and hydroxylated derivatives.
Reduction: Results in fully saturated phospholipids.
Substitution: Yields various phosphoethanolamine derivatives with different functional groups
科学的研究の応用
17:0-20:4 PE is widely used in scientific research due to its unique properties:
Chemistry: Used as a standard in lipidomics for the quantification of other lipids.
Biology: Plays a role in studying membrane dynamics and lipid-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomal products and other lipid-based applications
作用機序
The mechanism of action of 17:0-20:4 PE involves its incorporation into cellular membranes, where it influences membrane fluidity and dynamics. It interacts with various proteins and enzymes, modulating their activity and function. The compound can also act as a signaling molecule, participating in pathways related to inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
- 17:0-20:4 PC (1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphocholine)
- 17:0-20:4 PS (1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoserine)
- 17:0-20:4 PG (1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoglycerol)
Uniqueness
17:0-20:4 PE is unique due to its phosphoethanolamine head group, which imparts distinct biophysical properties compared to other phospholipids. This uniqueness makes it particularly valuable in studies related to membrane structure and function .
特性
分子式 |
C42H76NO8P |
|---|---|
分子量 |
754.0 g/mol |
IUPAC名 |
2-azaniumylethyl [(2R)-3-heptadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C42H76NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43)38-48-41(44)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h11,13,17,19,21,23,27,29,40H,3-10,12,14-16,18,20,22,24-26,28,30-39,43H2,1-2H3,(H,46,47)/b13-11-,19-17-,23-21-,29-27-/t40-/m1/s1 |
InChIキー |
PWFGSGJBCRORHV-DVHMRFIGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B15074371.png)


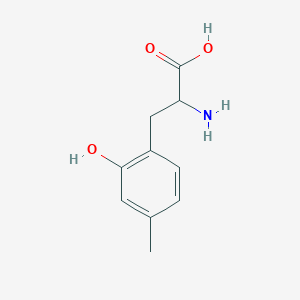
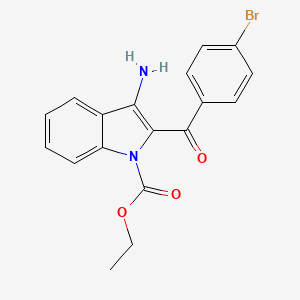

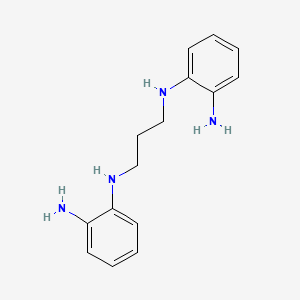
![Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate](/img/structure/B15074403.png)
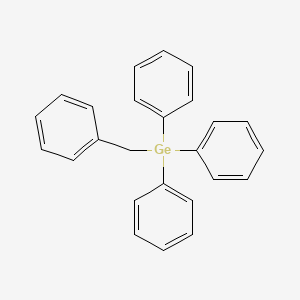
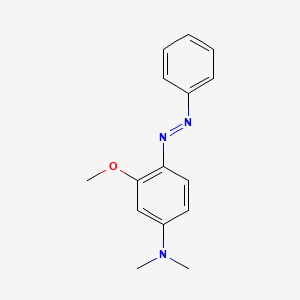
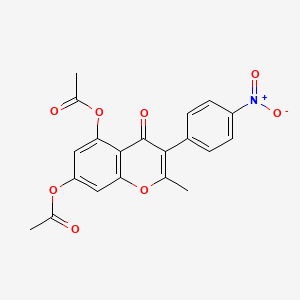
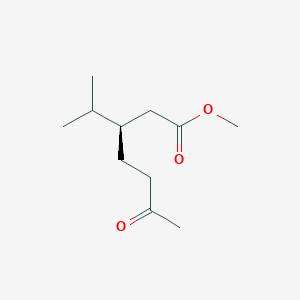
![Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]-](/img/structure/B15074436.png)
